2',3'-Di-O-(tert-butyldimethylsilyl)-2'-deoxycytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

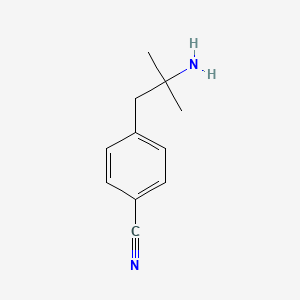

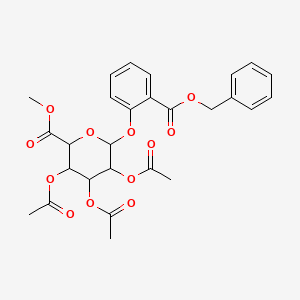

La 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine est un dérivé de nucléoside modifié chimiquement. Elle est principalement utilisée en chimie organique synthétique comme intermédiaire protégé dans la synthèse de divers analogues de nucléosides. Les groupes tert-butyldiméthylsilyl servent de groupes protecteurs, empêchant les réactions indésirables aux sites hydroxyles lors des transformations chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine implique généralement la silylation de la 2'-désoxycytidine. La réaction est effectuée en utilisant du chlorure de tert-butyldiméthylsilyle en présence d'une base telle que la pyridine ou l'imidazole. Les conditions réactionnelles comprennent souvent des solvants anhydres comme le dichlorométhane pour assurer l'exclusion de l'humidité, qui peut interférer avec le processus de silylation .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse à l'échelle du laboratoire, mais elles sont optimisées pour les opérations à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, le contrôle précis des conditions réactionnelles et des techniques de purification efficaces telles que la chromatographie sur colonne pour obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

La 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes tert-butyldiméthylsilyl peuvent être éliminés sélectivement en milieu acide, permettant une fonctionnalisation ultérieure du nucléoside.

Oxydation et réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes en raison de la nature protectrice des groupes silyles.

Réactifs et conditions courants

Substitution : Des réactifs tels que le fluorure de tétrabutylammonium (TBAF) sont couramment utilisés pour éliminer les groupes protecteurs silyles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la déprotection des groupes silyles donne la 2'-désoxycytidine, qui peut ensuite être modifiée pour produire divers analogues de nucléosides .

Applications De Recherche Scientifique

La 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine a plusieurs applications en recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'analogues de nucléosides, qui sont importants dans l'étude de la chimie des acides nucléiques et le développement d'agents antiviraux et anticancéreux.

Biologie : Le composé est utilisé dans l'étude de la synthèse, de la réparation et de la modification de l'ADN et de l'ARN.

Médecine : Les analogues de nucléosides dérivés de ce composé sont étudiés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés antivirales et anticancéreuses.

Mécanisme d'action

Le mécanisme d'action de la 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine implique son rôle d'intermédiaire protégé. Les groupes tert-butyldiméthylsilyl protègent les groupes hydroxyles lors des réactions chimiques, empêchant les réactions secondaires indésirables. Une fois les modifications souhaitées effectuées, les groupes silyles peuvent être éliminés pour donner le nucléoside fonctionnalisé .

Mécanisme D'action

The mechanism of action of 2’,3’-Di-O-(tert-butyldimethylsilyl)-2’-deoxycytidine involves its role as a protected intermediate. The tert-butyldimethylsilyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. Once the desired modifications are made, the silyl groups can be removed to yield the functionalized nucleoside .

Comparaison Avec Des Composés Similaires

Composés similaires

2',3'-Di-O-acétyl-2'-désoxycytidine : Un autre dérivé de nucléoside protégé, mais avec des groupes acétyle au lieu de groupes silyles.

2',3'-Di-O-benzoyl-2'-désoxycytidine : Semblable au dérivé acétyle mais avec des groupes benzoyle.

Unicité

La 2',3'-Di-O-(tert-butyldiméthylsilyl)-2'-désoxycytidine est unique en raison de la stabilité et de la nature protectrice des groupes tert-butyldiméthylsilyl. Ces groupes offrent une protection robuste contre un large éventail de conditions réactionnelles, ce qui rend le composé très polyvalent en chimie organique synthétique .

Propriétés

Formule moléculaire |

C21H41N3O4Si2 |

|---|---|

Poids moléculaire |

455.7 g/mol |

Nom IUPAC |

4-amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25) |

Clé InChI |

CKWHPVGBUBYJIT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)

![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)